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Compound of Interest

Compound Name:
5-bromo-2-chloro-N-

ethylpyrimidin-4-amine

Cat. No.: B3039039 Get Quote

An In-Depth Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-chloro-N-
ethylpyrimidin-4-amine, a halogenated pyrimidine derivative of significant interest to the

pharmaceutical and drug discovery sectors. The document delineates its core molecular and

physicochemical properties, outlines a detailed synthetic pathway, and describes robust

analytical methods for its characterization. Furthermore, it explores the compound's primary

application as a crucial intermediate in the synthesis of pharmacologically active molecules,

particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and

process development scientists, offering both foundational knowledge and practical insights

into the utilization of this versatile chemical building block.

Core Molecular Profile
5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine, a class of

heterocyclic compounds that form the core structure of nucleobases and are widely employed

in medicinal chemistry.[1] The strategic placement of bromine and chlorine atoms, coupled with

an N-ethylamino group, imparts specific reactivity and structural attributes that make it a

valuable precursor in targeted drug synthesis.[2][3]
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Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. Its molecular weight is a

critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry

analysis.

Property Value Source

IUPAC Name
5-bromo-2-chloro-N-

ethylpyrimidin-4-amine
[4]

CAS Number 954221-06-8 [4]

Molecular Formula C₆H₇BrClN₃ [4]

Molecular Weight 236.50 g/mol [4]

Appearance
Typically a white to off-white

solid powder
[5]

Canonical SMILES CCNC1=NC(=NC=C1Br)Cl [4]

InChI Key
LJHQFKOMQASUHX-

UHFFFAOYSA-N
[4]

Structural Elucidation
The structure of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine features a pyrimidine ring

substituted at key positions. The C2 position holds a chlorine atom, a good leaving group for

nucleophilic aromatic substitution. The C5 position is occupied by a bromine atom, which can

be used for cross-coupling reactions or to provide steric and electronic influence on potential

drug targets. The C4 position is functionalized with an ethylamine, providing a vector for further

chemical elaboration or direct interaction with biological targets.

Synthesis and Purification
The synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine relies on established

pyrimidine chemistry, typically starting from a more common precursor like 2,4,5-

trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine. The latter is a common intermediate

used in the preparation of related compounds.[1]
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Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting

materials. The primary disconnection occurs at the C4-N bond, suggesting a nucleophilic

substitution of a chlorine atom at the C4 position of a dichlorinated pyrimidine precursor by

ethylamine.

5-bromo-2-chloro-N-ethylpyrimidin-4-amine

5-bromo-2,4-dichloropyrimidine

C-N Disconnection

Ethylamine

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
This protocol describes a self-validating experimental procedure. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to

work-up.

Objective: To synthesize 5-bromo-2-chloro-N-ethylpyrimidin-4-amine via nucleophilic

aromatic substitution.

Materials:

5-bromo-2,4-dichloropyrimidine

Ethylamine (2 M solution in THF or as a 70% aqueous solution)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-

2,4-dichloropyrimidine (1.0 eq) in DCM or THF (approx. 0.2 M concentration).

Base Addition: Add a tertiary amine base such as TEA or DIPEA (1.2 eq) to the solution. The

base acts as a scavenger for the HCl generated during the reaction, preventing the

protonation of the ethylamine nucleophile.

Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq)

dropwise to the stirred solution. The controlled addition is crucial to manage the

exothermicity of the reaction.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12

hours. Monitor the reaction's completion by TLC, observing the disappearance of the 5-

bromo-2,4-dichloropyrimidine spot.

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic

layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash

ensures the complete removal of any residual acid.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient

elution system, for instance, starting with 100% hexane and gradually increasing the polarity

with ethyl acetate, is effective for separating the desired product from unreacted starting
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material and by-products. The pure fractions are then combined and concentrated to yield the

final product.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic and chromatographic techniques provides a

complete analytical profile.

Spectroscopic Analysis
The halogenated nature of the pyrimidine ring influences its electronic environment, which can

be studied using various spectroscopic methods.[6][7][8]

Technique Expected Observations

¹H NMR

- Ethyl Group (CH₂): A quartet around 3.5-3.7

ppm. - Ethyl Group (CH₃): A triplet around 1.2-

1.4 ppm. - Pyrimidine Proton (C6-H): A singlet in

the aromatic region, typically > 8.0 ppm. - Amine

Proton (NH): A broad singlet, which may

exchange with D₂O.

¹³C NMR

Signals corresponding to the two distinct ethyl

carbons and the four unique pyrimidine ring

carbons. The carbons attached to halogens (C2,

C5) will be significantly shifted.

Mass Spec (MS)

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion [M]+ due to

the presence of both bromine (⁷⁹Br/⁸¹Br) and

chlorine (³⁵Cl/³⁷Cl) isotopes. The base peak

would correspond to the calculated molecular

weight of 236.50 (for ⁷⁹Br and ³⁵Cl).

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) is the standard method for determining the purity of the final
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compound. A typical method would involve a C18 reverse-phase column with a mobile phase

gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid or formic acid as a

modifier. Purity is determined by the area percentage of the main product peak detected by a

UV detector (typically at 254 nm).

Applications in Drug Discovery and Medicinal
Chemistry
Halogenated pyrimidines are privileged scaffolds in medicinal chemistry.[9] 5-bromo-2-chloro-
N-ethylpyrimidin-4-amine serves as a key intermediate, primarily in the synthesis of kinase

inhibitors for oncology.[2] Its utility is demonstrated by analogy to the closely related compound,

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a known intermediate in the

synthesis of the CDK4/6 inhibitor Ribociclib.[5]

Role as a Versatile Chemical Intermediate
The compound's structure is designed for sequential, regioselective reactions:

C2-Cl Bond: The chlorine at the C2 position is highly activated towards nucleophilic aromatic

substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities.

C5-Br Bond: The bromine atom is ideal for palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl,

heteroaryl, or alkyl groups.

This dual reactivity allows for the rapid construction of large and diverse chemical libraries for

screening against biological targets.

Workflow for Drug Discovery
The intermediate is typically used early in the drug discovery process, as illustrated in the

following workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02237
https://www.benchchem.com/product/b3039039?utm_src=pdf-body
https://www.benchchem.com/product/b3039039?utm_src=pdf-body
https://www.medchemexpress.com/5-bromo-2-chloro-n-ethylpyrimidin-4-amine.html
https://www.innospk.com/en/?news/HIS-high-quality-5-bromo-2-chloro-n-cyclopentylpyrimidin-4-amine-competitive-pricing-premium-quality
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Phase
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(e.g., with an aniline derivative)

Step 2: Pd-Catalyzed Cross-Coupling at C5
(e.g., Suzuki coupling with a boronic acid)

Generate Compound Library

High-Throughput Screening
(e.g., Kinase Panel)
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Caption: Drug discovery workflow using the pyrimidine intermediate.
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Safety and Handling
5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a chemical intermediate and should be

handled with appropriate care in a laboratory setting.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
5-bromo-2-chloro-N-ethylpyrimidin-4-amine, with a molecular weight of 236.50 g/mol , is

more than a simple chemical compound; it is a strategically designed building block for modern

drug discovery.[4] Its defined structure and differential reactivity at key positions provide

medicinal chemists with a reliable and versatile platform for synthesizing novel therapeutics. A

thorough understanding of its properties, synthesis, and analytical characterization is

fundamental for its effective application in the development of next-generation targeted

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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